

S55746 BCL-2 inhibitor mechanism of action

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Compound Focus: s55746

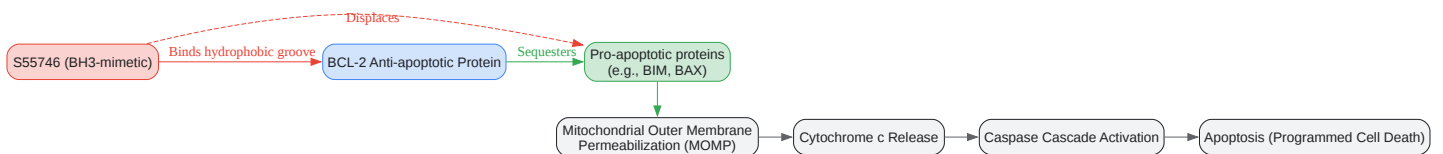
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Molecular Mechanism of Action

S55746 functions by mimicking the activity of native BH3-only proteins. It binds with high specificity to the hydrophobic groove on the BCL-2 protein, a key interaction site for pro-apoptotic partners [1] [2]. The following diagram illustrates the core mechanism by which **S55746** triggers apoptosis:



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S55746 inhibits BCL-2 and initiates apoptosis

This binding displaces pro-apoptotic proteins like BAX and BIM, which are normally held in check by BCL-2. Once freed, these proteins activate the intrinsic apoptotic pathway [1] [3]. **S55746** adopts a unique binding

pose within the BCL-2 groove, forming a key hydrogen bond with residue A149, which contributes to its high specificity and enthalpic efficiency [1].

Key Experimental Evidence & Protocols

The characterization of **S55746**'s mechanism and efficacy involved a series of standardized experimental approaches.

1. Binding Affinity and Selectivity Assays The following methodologies are used to determine the compound's binding strength and specificity.

Assay Type	Key Experimental Details
Fluorescence Polarization (FP) Purpose: Determine inhibition constant (K_i). Procedure: Uses a fluorescently labeled peptide (e.g., PUMA) that binds to BCL-2. S55746 's potency is measured by its ability to displace the peptide, causing a change in polarized fluorescence [1]. Isothermal Titration Calorimetry (ITC) Purpose: Measure binding thermodynamics (K_D , ΔH). Procedure: Directly titrates S55746 into a BCL-2 solution. The heat absorbed or released is measured, providing data on affinity, enthalpy change (ΔH), and stoichiometry (N) [1]. Surface Plasmon Resonance (SPR) Purpose: Confirm affinity (K_D) via direct binding measurement. Procedure: BCL-2 is immobilized on a sensor chip. S55746 is flowed over, and the binding interaction is measured in real-time as a change in refractive index [1].	

2. Functional Characterization in Cells These experiments assess the functional consequences of BCL-2 inhibition in relevant biological models.

Assay Type	Key Experimental Details
Cell Viability/Cytotoxicity Purpose: Determine IC_{50} values. Cell Lines: BCL-2-dependent (e.g., RS4;11 acute lymphoblastic leukemia) and BCL- X_L -dependent (e.g., H146 small cell lung cancer) lines [1]. Protocol: Cells treated with a concentration range of S55746 for 72 hours; viability measured using standard assays (e.g., MTT, ATP content). Apoptosis Detection Purpose: Confirm induction of programmed cell	

death. **Protocol:** Cells treated with **S55746** (e.g., 0.01-1 μ M for 2-24 hours) and analyzed for: • **Phosphatidylserine externalization:** via Annexin V-FITC staining and flow cytometry. • **Caspase-3 activation:** using specific fluorescent substrates or antibodies. • **PARP cleavage:** detected by western blotting [1] [4]. | | **Mechanism Validation (Co-immunoprecipitation) | Purpose:** Demonstrate direct on-target engagement in cells. **Protocol:** Treat cells (e.g., RS4;11) with **S55746**. Lyse cells and immunoprecipitate BCL-2. Use western blotting to show a concentration-dependent decrease in co-precipitated pro-apoptotic partners like BAX, proving disruption of the protein complex [1]. | | **Ex Vivo Primary Cell Analysis | Purpose:** Evaluate efficacy in clinically relevant samples. **Protocol:** Treat primary patient-derived cells (e.g., from Chronic Lymphocytic Leukemia or Mantle Cell Lymphoma) with **S55746**. Assess apoptosis (e.g., by Annexin V staining) after low nanomolar exposure [1] [2]. |

3. In Vivo Efficacy Models These studies translate the findings into a living organism context.

Model & Objective	Key Experimental Details
Mouse Xenograft Models Purpose: Evaluate anti-tumor efficacy and tolerability <i>in vivo</i> . Protocol: Immunodeficient mice (e.g., SCID) are subcutaneously inoculated with human tumor cells (e.g., RS4;11). Once tumors established, administer S55746 daily via oral gavage (e.g., 25 and 100 mg/kg). Monitor tumor volume and animal body weight over time [1] [4].	

Differentiation from Other BCL-2 Inhibitors

S55746 represents the ongoing development in the field of BH3-mimetics. The following table contextualizes **S55746** among other BCL-2 inhibitors:

Compound	Primary Target(s)	Key Differentiating Features	Status (as of Search Data)
S55746 (BCL201)	BCL-2	High selectivity for BCL-2 over BCL-X _L (spares platelets); distinct binding mode compared to venetoclax [1] [5].	Phase I (Clinical Trials Completed) [1] [6] [4]

Compound	Primary Target(s)	Key Differentiating Features	Status (as of Search Data)
Venetoclax (ABT-199)	BCL-2	First FDA-approved selective BCL-2 inhibitor; known resistance mutations (e.g., G101V) can emerge [5] [7].	FDA-Approved [6] [7]
Navitoclax (ABT-263)	BCL-2, BCL-X _L , BCL-W	Dose-limiting thrombocytopenia due to BCL-X _L inhibition [1] [6] [7].	Phase I/II [6]
ABT-737	BCL-2, BCL-X _L , BCL-W	Precursor to Navitoclax; lacks oral bioavailability [6].	Preclinical [6]

Current Status and Future Directions

S55746 successfully completed several Phase I clinical trials (e.g., NCT02920697, NCT02920541, NCT02603445) for various hematological malignancies, including Chronic Lymphocytic Leukemia, Acute Myeloid Leukemia, and Non-Hodgkin Lymphoma [1] [4]. Its clinical development demonstrates the translational potential of selectively targeting BCL-2 to reactivate apoptosis in cancer cells.

The search for next-generation inhibitors continues, with strategies focusing on overcoming venetoclax resistance and improving therapeutic profiles. Promising approaches include the development of **cyclic peptides** that can maintain binding to clinically mutated BCL-2 (e.g., G101V) and achieve selectivity over BCL-X_L through engagement of single-residue discrepancies [8].

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